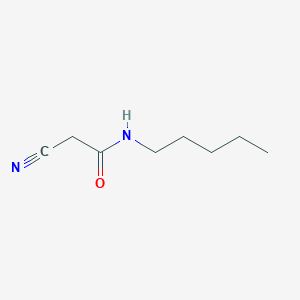

2-cyano-N-pentylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-pentylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUJMMLYEYWYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403544 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39488-46-5 | |

| Record name | 2-cyano-N-pentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-pentylacetamide: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-pentylacetamide is a member of the N-alkyl cyanoacetamide family, a class of compounds recognized for their versatile applications in organic synthesis and medicinal chemistry. The unique chemical architecture of these molecules, featuring a reactive methylene group positioned between a nitrile and an amide, renders them valuable precursors for the synthesis of a diverse range of heterocyclic compounds. While research has extensively covered various N-substituted cyanoacetamides, this guide focuses specifically on the N-pentyl derivative, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications. This document aims to serve as a technical resource for researchers and professionals in drug discovery and chemical development.

Chemical Structure and Identification

The fundamental structure of this compound comprises a pentyl group attached to the nitrogen of a cyanoacetamide core. This arrangement confers specific solubility and reactivity characteristics to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H14N2O |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | CCCCCNC(=O)CC#N |

| InChI Key | InChI=1S/C8H14N2O/c1-2-3-4-6-10-8(11)5-7-9/h2-6H2,1H3,(H,10,11) |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; C1 [label="C", pos="-1,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="-2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="-3,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="-4,-0.5!", fontcolor="#202124"]; C5 [label="C", pos="-5,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="1,0.5!", fontcolor="#202124"]; O1 [label="O", pos="1,1.5!", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; C7 [label="C", pos="2,-0.5!", fontcolor="#202124"]; C8 [label="C", pos="3,-0.5!", fontcolor="#202124"]; N2 [label="N", pos="4,-0.5!", fontcolor="#FFFFFF", fillcolor="#4285F4", style=filled, shape=circle]; H1 [label="H", pos="0,0.8!", fontcolor="#5F6368"];

// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; N1 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- N2 [style=triple]; N1 -- H1; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on the properties of analogous N-alkyl and N-aryl cyanoacetamides, we can predict its general characteristics.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white crystalline solid | Common for similar cyanoacetamide derivatives. |

| Melting Point | Expected to be a low-melting solid | The pentyl group may lower the melting point compared to the N-phenyl analog. |

| Boiling Point | > 200 °C (at atmospheric pressure) | N-phenylacetamide has a high boiling point (401.8°C), the pentyl group will result in a lower but still elevated boiling point.[1] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water. | The pentyl chain increases lipophilicity compared to smaller alkyl amides. |

Synthesis of this compound

The most direct and economical method for synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate with the corresponding amine.[2][3] This protocol outlines the synthesis of this compound from ethyl cyanoacetate and pentylamine.

Experimental Protocol: Synthesis via Aminolysis

Materials:

-

Ethyl cyanoacetate

-

Pentylamine (n-amylamine)

-

Toluene (or another suitable high-boiling solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of ethyl cyanoacetate and 1.1 molar equivalents of pentylamine in toluene. The slight excess of the amine helps to drive the reaction to completion.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Causality Behind Experimental Choices:

-

Solvent: A high-boiling inert solvent like toluene is chosen to allow the reaction to proceed at a reasonable rate.

-

Stoichiometry: A slight excess of the more volatile reactant (pentylamine) is often used to ensure the complete consumption of the ester.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Caption: A typical workflow for the synthesis of this compound.

Applications in Research and Development

Cyanoacetamide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[2] While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in the following areas:

-

Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic applications. Derivatives of cyanoacetamide have been explored as antimicrobial and anti-inflammatory agents.[5]

-

Agrochemicals: The cyanoacetamide scaffold is present in some fungicides.[6]

-

Materials Science: The polarity and hydrogen bonding capabilities of the amide and nitrile groups could be exploited in the design of novel functional materials.

Safety and Handling

Hazard Statements (Predicted):

-

Harmful if swallowed.[8]

-

May cause skin irritation.[8]

-

May cause serious eye irritation.[8]

-

May cause respiratory irritation.[8]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust.[10]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.[10]

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its structure, predicted properties, a robust synthesis protocol, and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with desired functionalities.

References

-

ChemSrc. (n.d.). MSDS of 2-Cyano-N-methyl-acetamide. Retrieved from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-methyl-n-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328-333.

-

Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

Sources

- 1. CAS 621-03-4 | 2-Cyano-N-phenylacetamide - Synblock [synblock.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy 2-Cyano-N-phenylacetamide | 621-03-4 [smolecule.com]

- 6. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to 2-Cyano-N-pentylacetamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Cyano-N-pentylacetamide, a member of the versatile N-substituted cyanoacetamide family. While specific experimental data for this particular derivative is not extensively documented in public literature, this document consolidates established principles of cyanoacetamide chemistry to offer a robust framework for its synthesis, characterization, and potential applications. This resource is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this class of compounds.

Core Identifiers and Physicochemical Properties

Precise identification is critical in chemical research. The fundamental identifiers for this compound are systematically derived from its structure.

Chemical Structure and Nomenclature

The molecule consists of a pentyl group attached to the nitrogen of a cyanoacetamide scaffold. This structure informs its systematic IUPAC name and other chemical identifiers.

-

IUPAC Name: this compound

-

Synonyms: N-pentyl-2-cyanoacetamide, N-amyl-2-cyanoacetamide

-

CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, related N-substituted cyanoacetamides are well-documented. For instance, the closely related N-allyl-2-cyanoacetamide is assigned CAS number 30764-67-1.[1] Researchers synthesizing this compound for the first time would be in a position to have it characterized and assigned a new CAS number.

Molecular Formula and Weight

These intrinsic properties are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Identifier | Value |

| Chemical Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | CCCCCNC(=O)CC#N |

| InChI Key | (Predicted) Based on structure |

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry. The most direct and economical pathway is the aminolysis of an alkyl cyanoacetate with a primary amine.[2]

Underlying Synthetic Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of the ethoxy leaving group to form the stable amide bond. The presence of a reactive methylene group flanked by the nitrile and the newly formed amide carbonyl makes the product a valuable synthetic intermediate.[2][3]

Detailed Experimental Protocol

This protocol is a robust, field-proven method adapted from standard procedures for the synthesis of N-substituted cyanoacetamides.[2][3]

Materials:

-

Ethyl cyanoacetate (C₅H₇NO₂)

-

Pentylamine (Amylamine) (C₅H₁₃N)

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Xylene)

-

Deionized water

-

Ethanol (for recrystallization)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl cyanoacetate (1.0 eq) and pentylamine (1.1 eq). Add a suitable high-boiling solvent such as DMF to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., hexane:ethyl acetate 6:1). The reaction is typically complete within 8-12 hours.

-

Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining DMF and unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Sources

A Technical Guide to N-Pentyl-2-cyanoacetamide: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth analysis of N-pentyl-2-cyanoacetamide, a versatile chemical intermediate. It addresses the compound's nomenclature, detailing its Preferred IUPAC Name (PIN), and presents a comprehensive overview of its physicochemical properties. A detailed, field-proven protocol for its synthesis via aminolysis of an alkyl cyanoacetate is described, including mechanistic insights and a process workflow visualization. Furthermore, this guide explores the significance of the cyanoacetamide scaffold in medicinal chemistry and drug development, highlighting its role as a privileged structure. Safety, handling, and storage protocols are also delineated to ensure safe laboratory practices. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of N-pentyl-2-cyanoacetamide and its broader chemical class.

Nomenclature and Chemical Identity

The name "2-cyano-N-pentylacetamide" is an unambiguous descriptor of the molecule's structure. However, according to the principles of substitutive nomenclature outlined by the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is derived by treating the cyanoacetic acid moiety as the parent structure and the pentyl group as a substituent on the amide nitrogen.[1] Therefore, the Preferred IUPAC Name (PIN) is N-pentyl-2-cyanoacetamide .

For clarity and comprehensive database searching, a compilation of key identifiers for this compound is provided below.

| Identifier | Value |

| Preferred IUPAC Name | N-Pentyl-2-cyanoacetamide |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Canonical SMILES | CCCCCNC(=O)CC#N |

| InChIKey | YLBSXAGGNPNXMY-UHFFFAOYSA-N |

| CAS Number | 39581-22-1 |

Synthesis and Mechanistic Pathway

N-substituted cyanoacetamides are valuable and versatile building blocks in organic and medicinal chemistry.[2] The most direct and economical route to synthesize N-pentyl-2-cyanoacetamide is through the aminolysis of an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate, with pentylamine.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine (pentylamine) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group. The resulting product is the stable N-pentyl-2-cyanoacetamide. The reaction is typically performed neat or in a suitable solvent.[4]

Synthesis Workflow

The overall synthetic process, from reactants to purified product, is outlined in the following workflow diagram.

Caption: General workflow for the synthesis of N-pentyl-2-cyanoacetamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides from primary amines and alkyl cyanoacetates.[2][3]

Materials & Equipment:

-

Ethyl cyanoacetate

-

Pentylamine

-

Deionized water

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ethyl cyanoacetate (1.0 eq.) and pentylamine (1.1 eq.).

-

Causality: Using a slight excess of the amine helps to drive the reaction to completion. The reaction can often be run solvent-free, but a high-boiling solvent like DMF or toluene can be used if necessary for temperature control or reactant solubility.[2]

-

-

Reaction Conditions: Heat the mixture with stirring to 100-120°C for 4-12 hours.[2]

-

Causality: The elevated temperature provides the necessary activation energy for the aminolysis of the ester, which can be slow at room temperature.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ethyl cyanoacetate spot has been consumed.

-

Workup - Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly add deionized water to the flask with stirring to precipitate the solid product.[2]

-

Causality:N-pentyl-2-cyanoacetamide has low solubility in water, while the ethanol byproduct and any unreacted pentylamine are soluble, allowing for initial purification by precipitation.

-

-

Purification - Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water and then a small amount of cold ethanol to remove residual impurities.

-

Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Applications in Medicinal Chemistry and Drug Development

Cyanoacetamide derivatives are highly reactive compounds extensively used as intermediates in the synthesis of a wide variety of heterocyclic systems.[4] The cyanoacetamide core is considered a "privileged scaffold" in medicinal chemistry, as its structural motif is found in numerous compounds with diverse and potent biological activities.[3][5]

The key features contributing to its utility are:

-

Reactive Methylene Group: The active hydrogen on the carbon between the cyano and carbonyl groups can participate in various condensation reactions, such as the Knoevenagel condensation.[6][7]

-

Bifunctional Nature: The cyano and amide groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzyme active sites.

-

Versatile Synthon: The molecule serves as a precursor for building more complex heterocyclic rings like pyridines, pyrimidines, and quinolines, which are cornerstones of many pharmaceutical agents.[4][5]

Caption: Relationship of the cyanoacetamide core to drug discovery pathways.

For example, the broader class of 2-aminoquinolines, which can be synthesized from cyanoacetamide precursors, has yielded potent inhibitors for targets like the beta-secretase (BACE) enzyme, relevant to Alzheimer's disease research.[5] The versatility of the cyanoacetamide scaffold makes N-pentyl-2-cyanoacetamide a valuable starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.[5]

Safety, Handling, and Storage

As with all cyano-containing compounds, appropriate safety precautions must be strictly followed. The hazards are similar to the parent compound, 2-cyanoacetamide.

-

Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] All handling should be performed in a well-ventilated chemical fume hood.[8]

-

Handling: Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

-

Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved January 17, 2026, from [Link]

-

Cyanoacetamide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. Retrieved January 17, 2026, from [Link]

-

2-Cyano-N-methyl-n-phenylacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Cyanoacetamide. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

N-ALLYL-2-CYANO-ACETAMIDE. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

-

2-Cyano-N-methylacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

2-cyano-N-pentylacetamide molecular weight and formula

An In-Depth Technical Guide to 2-Cyano-N-phenylacetamide

A Note on the Analyte: This guide focuses on 2-cyano-N-phenylacetamide, a compound for which extensive research and data are available. While the initial topic specified the N-pentyl derivative, publicly accessible scientific literature predominantly features the N-phenyl variant. The principles, protocols, and analytical discussions presented herein provide a robust framework applicable to the broader class of N-substituted 2-cyanoacetamides.

Core Molecular Attributes

2-Cyano-N-phenylacetamide is an organic compound featuring a cyano group and a phenylacetamide structure.[1] This bifunctional arrangement makes it a versatile building block in organic synthesis, particularly for heterocyclic compounds.[2]

| Attribute | Value | Source |

| Molecular Formula | C₉H₈N₂O | [1][3][4][5][6] |

| Molecular Weight | 160.17 g/mol | [1][3][5][7][8] |

| IUPAC Name | 2-cyano-N-phenylacetamide | [1] |

| CAS Number | 621-03-4 | [1][3][4][5][6] |

| Synonyms | 2-Cyanoacetanilide, N-Phenylcyanoacetamide, alpha-Cyanoacetanilide | [4][8][9] |

Synthesis Methodologies

The synthesis of 2-cyano-N-phenylacetamide can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities.

Amidation of Ethyl Cyanoacetate

A common and efficient method involves the amidation of an aniline derivative with ethyl cyanoacetate.[10] This reaction is typically performed at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis via Amidation

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 2,6-dimethylaniline and ethyl cyanoacetate in a suitable solvent such as N,N-dimethylformamide (DMF).[10]

-

Reaction: Heat the mixture to reflux and maintain for 12 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice water with stirring.[10]

-

Isolation: Collect the resulting precipitate by suction filtration and wash the filter cake with ethanol.[10]

-

Purification: Recrystallize the crude product from absolute ethanol to yield the purified 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide.[10]

Caption: Synthesis of a 2-cyano-N-phenylacetamide derivative via amidation.

Reaction with Phenylacetic Acid

Another synthetic approach involves the reaction of phenylacetic acid with cyanamide in the presence of a dehydrating agent.

Experimental Protocol: Synthesis from Phenylacetic Acid

-

Reactant Combination: In a suitable reaction vessel, combine phenylacetic acid and cyanamide.

-

Dehydration: Introduce a dehydrating agent, such as phosphorus pentoxide, to the mixture.

-

Heating: Heat the reaction mixture to initiate the condensation reaction.

-

Purification: The resulting product can be purified using standard techniques like recrystallization or column chromatography.

Caption: Synthesis of 2-cyano-N-phenylacetamide via dehydration.

Analytical Characterization

A comprehensive analysis of 2-cyano-N-phenylacetamide involves various spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 2-cyano-N-phenylacetamide exhibits characteristic absorption bands for its functional groups. The amide N-H stretching vibrations are typically observed as two distinct bands around 3270 cm⁻¹ and 3208 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present.

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak at m/z 160, which corresponds to the molecular weight of the compound.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-cyano-N-phenylacetamide. A reverse-phase HPLC method can be employed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

Experimental Protocol: HPLC Analysis

-

Column: A C18 reverse-phase column is appropriate for this analysis.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

-

Injection: Inject a small volume of the sample solution onto the HPLC system.

-

Data Analysis: The retention time and peak area can be used to identify and quantify the compound.

Caption: A typical workflow for the HPLC analysis of 2-cyano-N-phenylacetamide.

Applications in Research and Development

The unique chemical structure of 2-cyano-N-phenylacetamide and its derivatives makes them valuable in various scientific fields.

-

Pharmaceuticals: Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[1] They have also been explored as potential inhibitors of HIV-1 protease and as antimicrobial agents.[1]

-

Organic Synthesis: It serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds.[1][2]

-

Material Science: Certain derivatives exhibit liquid crystalline properties, making them candidates for applications in displays and sensors.[1]

Safety and Handling

2-Cyano-N-phenylacetamide is harmful if swallowed.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

-

PubChem. (n.d.). 2-Cyano-N-methyl-n-phenylacetamide. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

- Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.

-

Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from [Link]

- Google Patents. (n.d.). WO 2008/053304 A2.

Sources

- 1. Buy 2-Cyano-N-phenylacetamide | 621-03-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 621-03-4 | 2-Cyano-N-phenylacetamide - Synblock [synblock.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-CYANO-N-PHENYLACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 2-Cyano-N-methyl-n-phenylacetamide | C10H10N2O | CID 12296732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamide, 2-cyano-N-phenyl- | SIELC Technologies [sielc.com]

- 10. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Characterization of 2-cyano-N-pentylacetamide: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 2-cyano-N-pentylacetamide. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We furnish predicted data and detailed interpretations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound. Our objective is to equip researchers, scientists, and drug development professionals with a foundational dataset and methodological framework to facilitate the identification and characterization of this compound in a laboratory setting.

Introduction and Rationale

This compound belongs to the versatile class of cyanoacetamide derivatives. These compounds are significant building blocks in organic synthesis, particularly for constructing heterocyclic systems of medicinal interest. The presence of three reactive centers—the nitrile, the amide, and the active methylene group—makes them valuable precursors for a variety of chemical transformations. The N-pentyl substituent introduces a lipophilic alkyl chain, which can significantly influence the molecule's physicochemical properties, such as solubility, and its potential biological activity.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. While experimental data for this compound is not currently cataloged in major databases, the predictability of these spectroscopic methods allows for the construction of a reliable hypothetical data set. This guide bridges the current data gap by presenting such a predictive analysis, grounded in established chemical theory, to aid researchers in their synthetic and analytical endeavors.

Molecular Structure

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with its key functional groups and carbon numbering scheme, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-N (Amide) | ~6.5 - 7.5 | broad singlet | 1H | - |

| H-7 (α-CH₂) | ~3.40 | singlet | 2H | - |

| H-1 (N-CH₂) | ~3.30 | quartet | 2H | ~7.2 |

| H-2 | ~1.55 | quintet | 2H | ~7.2 |

| H-3, H-4 | ~1.30 | multiplet | 4H | - |

| H-5 (CH₃) | ~0.90 | triplet | 3H | ~7.2 |

Interpretation of Predicted ¹H NMR Spectrum:

-

Amide Proton (H-N): The amide proton is expected to appear as a broad singlet in the downfield region (~6.5-7.5 ppm). Its chemical shift can be highly variable and depends on concentration and solvent due to hydrogen bonding.

-

Alpha-Methylene Protons (H-7): The two protons on the carbon between the carbonyl and cyano groups (C7) are chemically equivalent and are expected to appear as a sharp singlet around 3.40 ppm. The lack of adjacent protons results in no splitting.

-

N-Methylene Protons (H-1): The protons on the methylene group attached to the amide nitrogen (C1) are deshielded by the nitrogen and carbonyl group, appearing around 3.30 ppm. They are split by the adjacent H-2 protons, resulting in a quartet.

-

Pentyl Chain Protons (H-2, H-3, H-4): The methylene groups of the pentyl chain (C2, C3, C4) are expected in the typical aliphatic region. H-2, adjacent to the N-CH₂ group, will appear as a quintet around 1.55 ppm. The H-3 and H-4 protons are in very similar chemical environments and are likely to overlap, forming a complex multiplet around 1.30 ppm.

-

Terminal Methyl Protons (H-5): The terminal methyl group protons are the most shielded, appearing as a triplet around 0.90 ppm due to coupling with the adjacent H-4 methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C-6 (C=O) | ~163.0 |

| C-8 (C≡N) | ~115.0 |

| C-1 | ~40.0 |

| C-2 | ~29.0 |

| C-3 | ~28.5 |

| C-7 | ~25.5 |

| C-4 | ~22.0 |

| C-5 | ~14.0 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C-6): The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 163.0 ppm.

-

Nitrile Carbon (C-8): The carbon of the cyano group is also deshielded and is expected to have a characteristic chemical shift around 115.0 ppm.

-

Pentyl Chain Carbons (C-1 to C-5): The carbons of the pentyl chain appear in the aliphatic region. C-1, being directly attached to the nitrogen, is the most deshielded of the chain at ~40.0 ppm. The chemical shifts of C-2, C-3, and C-4 are expected to be closely spaced between ~22.0 and ~29.0 ppm. The terminal methyl carbon, C-5, is the most shielded, appearing furthest upfield at ~14.0 ppm.

-

Alpha-Carbon (C-7): The methylene carbon adjacent to both the carbonyl and nitrile groups is expected around 25.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H stretch (Amide) |

| ~2960, ~2870 | Medium-Strong | C-H stretch (Aliphatic CH₃, CH₂) |

| ~2250 | Medium | C≡N stretch (Nitrile) |

| ~1650 | Strong | C=O stretch (Amide I band) |

| ~1550 | Strong | N-H bend (Amide II band) |

| ~1465 | Medium | C-H bend (CH₂ scissoring) |

Interpretation of Predicted IR Spectrum:

-

N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide. Broadening is due to hydrogen bonding.

-

C-H Stretches: Absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pentyl group's CH₂ and CH₃ moieties.

-

C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band around 2250 cm⁻¹. This is a highly characteristic peak for this functional group.

-

Amide I Band (C=O Stretch): A very strong and sharp absorption around 1650 cm⁻¹ is due to the C=O stretching vibration of the amide. This is one of the most prominent peaks in the spectrum.

-

Amide II Band (N-H Bend): A strong absorption around 1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching. The presence of both Amide I and Amide II bands is a clear indicator of a secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 154 | [M]⁺ | Molecular Ion |

| 113 | [M - C₃H₅]⁺ | McLafferty rearrangement |

| 99 | [M - C₄H₇]⁺ | Cleavage of pentyl chain |

| 86 | [C₅H₁₂N]⁺ | α-cleavage at the carbonyl group |

| 69 | [NCCH₂CO]⁺ | |

| 41 | [C₃H₅]⁺ | Propyl cation fragment |

Interpretation of Predicted Mass Spectrum:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 154, corresponding to the molecular weight of this compound (C₈H₁₄N₂O).

-

Fragmentation Pattern: Electron ionization is expected to cause fragmentation. Key predicted fragmentation pathways for N-alkyl amides include:

-

McLafferty Rearrangement: A characteristic rearrangement for amides with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in a fragment at m/z 113.

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the N-alkyl substituent is common. For this molecule, cleavage of the C-N bond can lead to fragments, but cleavage adjacent to the carbonyl is also significant. Cleavage of the bond between C6 and C7 would yield the pentyl-isocyanate radical cation or related fragments. More likely is the cleavage of the bond between the carbonyl carbon and the alpha-methylene, which would lead to a fragment at m/z 86.[3][4]

-

Alkyl Chain Fragmentation: Loss of fragments from the pentyl chain will produce a series of peaks separated by 14 mass units (CH₂).[5]

-

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following protocols provide a framework for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Amidation of Ethyl Cyanoacetate

This procedure is based on standard methods for the synthesis of N-substituted cyanoacetamides.[6][7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and pentylamine (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy Protocol

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the purified product.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum, typically using 16-32 scans.

-

Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

-

IR Spectroscopy Protocol

-

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the solid, purified product directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Collect the background spectrum of the empty ATR crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry Protocol

-

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

-

Sample Preparation:

-

For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

For a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

-

-

Data Acquisition:

-

The sample is introduced into the instrument and vaporized.

-

The vaporized molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

This technical guide provides a detailed, predictive spectroscopic framework for the novel compound this compound. By integrating foundational principles with data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided experimental protocols offer a clear and actionable path for researchers to synthesize and empirically validate these predictions. This document is intended to serve as a valuable resource, accelerating research and development efforts involving this and related N-alkyl cyanoacetamide compounds.

References

-

Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397. Available at: [Link]

-

Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide - Google Patents [patents.google.com]

The Multifaceted Biological Potential of Cyanoacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the Cyanoacetamide Scaffold

The cyanoacetamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and molecules with significant biological activities.[1] Its inherent reactivity, stemming from the active methylene group flanked by electron-withdrawing nitrile and amide functionalities, allows for a wide range of chemical transformations.[2] This chemical tractability has enabled the generation of extensive libraries of cyanoacetamide derivatives, leading to the discovery of compounds with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide provides an in-depth technical overview of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation.

A common and economical method for the synthesis of N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[3] This straightforward aminolysis reaction provides a reliable route to a wide variety of N-substituted derivatives.[4][5]

Caption: General synthesis of N-substituted cyanoacetamides.

I. Anticancer Activity: A Primary Focus of Cyanoacetamide Derivatives

A significant body of research has been dedicated to exploring the anticancer potential of cyanoacetamide derivatives. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often with promising selectivity.[6]

Mechanisms of Anticancer Action

The anticancer effects of cyanoacetamide derivatives are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and interference with key signaling pathways crucial for tumor growth and survival.

A. Induction of Apoptosis and Cell Cycle Arrest:

Many cyanoacetamide derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives have been shown to increase the activity of effector caspases, such as caspase-3 and caspase-9, which are central to the execution phase of apoptosis.[6]

Furthermore, these compounds can induce cell cycle arrest at various phases (G1, S, or G2/M), preventing cancer cells from replicating. This is often accompanied by the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.[6]

Caption: Anticancer mechanism via apoptosis and cell cycle arrest.

B. Anti-Metastatic and Anti-Angiogenic Effects:

Metastasis and angiogenesis are critical processes for tumor progression and dissemination. Certain cyanoacetamide derivatives have been found to inhibit these processes. They can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[6]

Moreover, some derivatives can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This is often achieved by downregulating key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyanoacetamide derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [5] |

| Compound 2 | HCT116 (Colon) | 0.34 | [5] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [5] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [5] |

| Compound 2 | HepG2 (Liver) | 10-50 | [5] |

| Pyridopyrazolo-triazine 5a | MCF-7 (Breast) | 3.89 | [7] |

| Pyridopyrazolo-triazine 6a | HCT-116 (Colon) | 12.58 | [7] |

| Pyridopyrazolo-triazine 6a | MCF-7 (Breast) | 11.71 | [7] |

Experimental Protocols: Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (cyanoacetamide derivatives)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with cyanoacetamide derivatives.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Antimicrobial Activity: A Broad Spectrum of Action

Cyanoacetamide derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cyanoacetamide derivatives can vary depending on the specific structure of the compound and the target microorganism. One of the proposed mechanisms is the inhibition of essential enzymes involved in microbial growth and replication. For instance, some derivatives have been shown to target DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[8]

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cyanoacetamide derivatives against various bacterial and fungal strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 5 | S. aureus | 11.3 ± 0.44 - 19.8 ± 0.83 | [8] |

| Compound 5 | B. cereus | > Compound 1-4 | [8] |

| Compound 5 | B. megaterium | > Compound 1-4 | [8] |

| Compound 5 | S. typhi | > Compound 1-4 | [8] |

| Thiophene derivative | S. aureus | 5-40 | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Test compounds (cyanoacetamide derivatives)

-

Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Several cyanoacetamide derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in various animal models of epilepsy.[9]

Mechanism of Anticonvulsant Action

The precise mechanisms of action for the anticonvulsant effects of cyanoacetamide derivatives are still under investigation, but they are believed to involve the modulation of neuronal excitability. A primary hypothesis is their interaction with voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in the generation and propagation of action potentials.[10][11] By blocking these channels, these derivatives can reduce excessive neuronal firing that leads to seizures.

Caption: Anticonvulsant mechanism via sodium channel blockade.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The following table shows the median effective dose (ED50) of a representative anticonvulsant drug in the maximal electroshock (MES) seizure test in mice, a common model for evaluating anticonvulsant activity.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Losigamone isomer AO-242 | Mouse (MES test) | Lower than racemic losigamone | [12] |

| C-11 + LCM | Mouse (MES test) | 4.4 | [13] |

| C-11 + VPA | Mouse (MES test) | 251.5 | [13] |

| PRAX-628 | Mouse (MES test) | 0.42 | [14] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

-

Male mice or rats

-

Corneal electrodes

-

An electroshock apparatus

-

Test compounds (cyanoacetamide derivatives)

-

Vehicle control

Procedure:

-

Compound Administration: Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

-

Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

-

Data Analysis: Determine the number of animals protected from the tonic hindlimb extension in each group. Calculate the ED50, the dose of the compound that protects 50% of the animals from the seizure.[15]

IV. Anti-inflammatory Activity: Targeting Inflammatory Mediators

Cyanoacetamide derivatives have also demonstrated promising anti-inflammatory properties in various in vivo models of inflammation.[16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are attributed to their ability to modulate the production and release of pro-inflammatory mediators. Studies have shown that some derivatives can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[17] They may also interfere with the prostaglandin synthesis pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Anti-inflammatory mechanism via cytokine inhibition.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The following table presents the percentage of paw edema inhibition by representative compounds in the carrageenan-induced paw edema model in rats.

| Compound/Extract | Dose | Inhibition of Edema (%) | Reference |

| Imidazole derivative 3a | - | Good activity | [18] |

| Imidazole derivative 3b | - | Good activity | [18] |

| Imidazole derivative 3d | - | Good activity | [18] |

| Coriandrum sativum extract | 400 mg/kg | 98.15 | [19] |

| Daphne oleoides (detoxified) | High dose | 39.4 (at 5h) | [20] |

| Calamintha nepeta EO | 400 mg/kg | 88.96 (at 6h) | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

1% Carrageenan solution in saline

-

Plethysmometer or calipers

-

Test compounds (cyanoacetamide derivatives)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle control

Procedure:

-

Compound Administration: Administer the test compound, standard drug, or vehicle to groups of rats.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion: A Promising Scaffold for Future Drug Development

The cyanoacetamide scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The extensive research into their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties highlights their potential for the development of novel therapeutics. The versatility of their synthesis, coupled with their multifaceted mechanisms of action, makes them an attractive starting point for further optimization and drug discovery efforts. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and evaluation of this promising class of compounds. As our understanding of the intricate signaling pathways involved in various diseases deepens, the rational design of new and more effective cyanoacetamide derivatives will undoubtedly continue to be a fruitful area of research for drug development professionals.

References

-

Gourlay, S. G., et al. (2005). Synthesis of N-Substituted α-Methylene γ-Lactams*. Australian Journal of Chemistry, 58(12), 913-917. [Link]

-

Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

El-Sayed, W. A., et al. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. American Journal of Organic Chemistry, 5(1), 1-8. [Link]

-

ResearchGate. (n.d.). % inhibition (%I) of inflammation by carrageenan induced rat paw edema. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]

-

Mohamed, M. F., et al. (2017). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. Anti-cancer agents in medicinal chemistry, 17(10), 1436–1446. [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. [Link]

-

Ben Othman, A., et al. (2023). Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. Inflammopharmacology, 31(2), 869–880. [Link]

-

Al-Suhaimi, E. A., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Journal of Molecular Structure, 1292, 136158. [Link]

-

Sureshkumar, M., et al. (2012). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 4(5), 2056-2060. [Link]

-

ResearchGate. (n.d.). IC 50 values a (mM) of compounds 4a-l. ResearchGate. [Link]

-

Ben Othman, A., et al. (2023). Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide. ResearchGate. [Link]

-

Davies, J. A. (1995). Mechanisms of action of antiepileptic drugs. Seizure, 4(4), 267-271. [Link]

-

Jan, B., et al. (2016). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Ancient science of life, 35(3), 143–148. [Link]

-

Sills, G. J. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

-

ResearchGate. (n.d.). ED 50 values (mg/kg) for losigamone and its isomers in the MES test in mice. ResearchGate. [Link]

-

ResearchGate. (n.d.). Inhibition percentage (%) on carrageenan induced paw edema in rats. ResearchGate. [Link]

-

Andres-Mach, M., et al. (2021). C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model. Pharmaceuticals, 14(9), 896. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Fadda, A. A., et al. (2015). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

-

Fahim, A. M., et al. (2019). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

-

Jones, J., et al. (2023). PRAX-628: A Next Generation Functionally Selective Small Molecule with Potent Anticonvulsant Activity. Praxis Precision Medicines. [Link]

-

ResearchGate. (n.d.). Antibacterial/fungal activity table [microgramme/ml]. ResearchGate. [Link]

-

ResearchGate. (n.d.). Percentage inhibition of carrageenan induced paw edema (aqueous extract). ResearchGate. [Link]

-

EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. EUCAST. [Link]

-

ResearchGate. (n.d.). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. ResearchGate. [Link]

-

Atanasova, M., & Dicheva, D. (2017). Basic Mechanisms of Action of the Antiepileptic Drugs. ResearchGate. [Link]

-

Löscher, W., & Schmidt, D. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Pharmacological reviews, 73(3), 972–1043. [Link]

-

Macdonald, R. L., & McLean, M. J. (1987). Mechanisms of anticonvulsant drug action. Electroencephalography and clinical neurophysiology. Supplement, 39, 200–208. [Link]

-

ResearchGate. (n.d.). MIC values of antimicrobial agents. ResearchGate. [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

-

Wang, H., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Frontiers in oncology, 9, 1265. [Link]

-

Omar, I. O. H. (2021). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Russian Journal of General Chemistry, 91(1), 134-142. [Link]

-

Praphasawat, R., et al. (2022). Cancer Signaling Pathway and Anti-Cancer Mechanism of Cannabidiol. Journal of the Medical Association of Thailand, 105(5), 523-531. [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health. [Link]

-

Banerjee, A., & Banerjee, A. (2021). Aberrant Signaling Pathways in Cancer Cells: Application of Nanomaterials. Cancer Nanotechnology, 12(1), 1-20. [Link]

-

Anand, U., et al. (2022). Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation. Molecules, 27(15), 4857. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. praxismedicines.com [praxismedicines.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Modulation of inflammatory mediators involved in the antinociceptive and anti-inflammatory effects of a new thioamide derivative: thiocyanoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Cyanoacetamide Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds" for their ability to interact with a wide range of biological targets. The N-substituted cyanoacetamide core is a prime example of such a scaffold. Deceptively simple in its structure, this versatile building block, characterized by a reactive methylene group flanked by a nitrile and an amide, has been instrumental in the synthesis of a vast array of heterocyclic compounds and has become a cornerstone in the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of N-substituted cyanoacetamides, offering insights for researchers at the forefront of drug discovery.

The unique reactivity of the N-substituted cyanoacetamide moiety stems from the confluence of the electron-withdrawing properties of the adjacent cyano and carbonyl groups. This electronic arrangement renders the methylene protons acidic, making them susceptible to deprotonation and subsequent participation in a variety of carbon-carbon bond-forming reactions. This inherent reactivity is the key to its utility as a synthon for a diverse range of heterocyclic systems.

A Historical Journey: From Obscure Nitriles to Pharmaceutical Mainstays

The story of N-substituted cyanoacetamides is intrinsically linked to the broader history of nitrile chemistry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782[1][2]. However, it was not until the 19th century that the systematic study of organic nitriles began to take shape. Pioneers like Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze laid the groundwork for understanding the synthesis and reactivity of these compounds[1][2].

The parent compound, 2-cyanoacetamide, was first prepared through the ammonolysis of ethyl cyanoacetate[3][4]. Early synthetic methods often involved the reaction of cyanoacetic esters with ammonia or amines[4][5]. One of the earliest detailed procedures for the synthesis of cyanoacetamide was documented in "Organic Syntheses," highlighting the reaction of ethyl cyanoacetate with concentrated aqueous ammonia[5].

The turn of the 20th century saw the emergence of chemists like Sir Jocelyn Field Thorpe, whose work on nitrile condensations and imino-compounds was groundbreaking[6]. His research, including the eponymous Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles, and its intramolecular variant, the Thorpe-Ziegler reaction, co-developed with Karl Ziegler, opened up new avenues for the synthesis of cyclic compounds from dinitriles[6][7][8]. These reactions provided a conceptual framework for harnessing the reactivity of the active methylene group in nitrile-containing compounds.

Initially, the applications of cyanoacetic acid and its derivatives were primarily in the dye and polymer industries[9]. For instance, cyanoacetic acid is a precursor to cyanoacrylates, the key components of "super glue"[10][11]. It also found use as an intermediate in the synthesis of various chemicals, including caffeine and the sedative barbital[9][10]. The true potential of N-substituted cyanoacetamides in medicinal chemistry, however, began to be realized in the latter half of the 20th century, as their utility in constructing complex, biologically active heterocycles became increasingly apparent.

The Art of Synthesis: Crafting the Cyanoacetamide Core

The synthesis of N-substituted cyanoacetamides can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern, scalability, and available starting materials.

Classical Amidation of Cyanoacetic Esters

The most common and economically viable method for preparing N-substituted cyanoacetamides is the direct amidation of an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate, with a primary or secondary amine. This reaction is a straightforward nucleophilic acyl substitution.